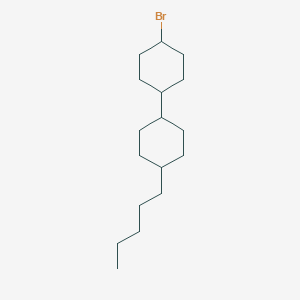

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a brominated organic compound with the molecular formula C17H31Br It is characterized by the presence of a bromine atom attached to a cyclohexane ring, which is further substituted with a pentylcyclohexyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) typically involves the bromination of 4-(4-pentylcyclohexyl)cyclohexane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine atom.

Oxidation Reactions: Oxidation of the cyclohexane rings can lead to the formation of ketones or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products:

Substitution: Formation of various substituted cyclohexyl derivatives.

Reduction: Formation of 4-(4-pentylcyclohexyl)cyclohexane.

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H31Br

- Molecular Weight : Approximately 319.35 g/mol

- Structure : The compound consists of two cyclohexane rings connected by a single bond with a bromine atom and a pentyl group attached.

Chemistry

Model Compound for Stereoisomerism Studies

- (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) serves as a model for studying stereoisomerism due to its stable trans configuration, which minimizes steric hindrance compared to its cis counterparts.

Reactivity Studies

- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate.

- Reduction : Can be reduced using hydrogen gas in the presence of palladium on carbon.

- Substitution : Halogenation reactions can yield halogenated derivatives.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO4 | Ketones |

| Reduction | H2 + Pd/C | Saturated derivatives |

| Substitution | Br2 | Halogenated derivatives |

Biology

Biological Activity

- Research indicates that (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) exhibits neuroprotective effects and antioxidant properties. It interacts with biomolecules through non-covalent interactions, enhancing its potential as a therapeutic agent.

In Vitro Studies

- Various studies have demonstrated the compound's protective effects on neuronal cell lines:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Zhang et al. (2023) | SH-SY5Y | Reduced apoptosis under oxidative stress conditions |

| Jovanović et al. (2022) | PC12 | Enhanced neuronal survival in hypoxic conditions |

In Vivo Studies

- In vivo research has shown promising results regarding cognitive function and neuroinflammation:

| Study | Model Organism | Key Findings |

|---|---|---|

| Franco et al. (2021) | C57BL/6 Mice | Improved cognitive function in memory tasks |

| Zhao et al. (2020) | Rat Model | Reduction in neuroinflammation markers |

Medicine

Drug Development Potential

- Due to its structural stability and biological activity, (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is being explored as a candidate for drug development targeting neurodegenerative diseases and cancer.

Material Science

- The compound is utilized in the synthesis of advanced materials and as a precursor for specialty chemicals. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) involves its interaction with molecular targets through its bromine atom and cyclohexyl groups. The bromine atom can participate in halogen bonding, while the cyclohexyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and biological systems.

Comparaison Avec Des Composés Similaires

1-Bromo-4-cyclohexylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

4-(4-Pentylcyclohexyl)phenylboronic acid: Contains a boronic acid group instead of a bromine atom.

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: Similar structure with a trans configuration of the pentylcyclohexyl group.

Uniqueness: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is unique due to its specific substitution pattern and the presence of both cyclohexane and pentylcyclohexyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications.

Activité Biologique

(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique bicyclic structure composed of two cyclohexane rings with bromine substituents. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C14H22Br2

- Molecular Weight : 328.23 g/mol

- Structure : The compound features a trans configuration, which contributes to its stability and rigidity.

The biological activity of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) is hypothesized to involve interactions through non-covalent forces such as:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can influence the compound's efficacy in biological systems, particularly in modulating protein interactions and cellular pathways.

Cytotoxicity and Anticancer Activity

There is emerging evidence that compounds with similar structures may possess cytotoxic properties against cancer cell lines. The rigidity and lipophilic nature of (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) could enhance its ability to penetrate cell membranes and interact with intracellular targets . Further research is necessary to elucidate its specific anticancer mechanisms.

Structure-Activity Relationship (SAR)

A comparative analysis was conducted on several brominated bicyclic compounds to explore their antimicrobial activities. The results indicated that:

- Bromination at specific positions significantly enhances antimicrobial potency.

- Hydrophobicity contributed positively to membrane disruption in bacterial cells.

| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | TBD | Potential for increased hydrophobicity |

| (trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane) | Bi(cyclohexane) | Moderate | Shorter ethyl group |

| 4-Bromocyclohexanol | Monosubstituted cyclohexane | High | Known for broad-spectrum activity |

This table illustrates the potential for (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) to exhibit significant biological activity based on its structural characteristics.

Pharmacokinetics

Given its lipophilic nature, it is expected that (trans,trans)-4-bromo-4'-pentyl-1,1'-bi(cyclohexane) will have favorable absorption and distribution properties within biological systems. Factors such as pH and temperature may influence its pharmacokinetic profile.

Propriétés

IUPAC Name |

1-bromo-4-(4-pentylcyclohexyl)cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZODCHMJPTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.